molecular formula C21H19ClN2O4S B11360623 N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11360623
M. Wt: 430.9 g/mol
InChI Key: TYXAQOSVTYHWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chlorophenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-12-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-12-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiolane ring: This step involves the reaction of a suitable thiolane precursor with the oxazole intermediate.

    Attachment of the chlorophenyl group: This is usually done through a nucleophilic substitution reaction, where the chlorophenyl group is introduced to the intermediate compound.

    Final coupling: The final step involves coupling the intermediate with a carboxamide group under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-12-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-12-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-12-oxazole-3-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-maleimide
  • N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methacrylamide
  • 2-Chloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

Uniqueness

N-[(2-Chlorophenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-12-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H19ClN2O4S/c22-18-9-5-4-8-16(18)13-24(17-10-11-29(26,27)14-17)21(25)19-12-20(28-23-19)15-6-2-1-3-7-15/h1-9,12,17H,10-11,13-14H2

InChI Key

TYXAQOSVTYHWJJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.